

Head-to-head comparison of Ampelopsin F and dihydromyricetin bioactivity

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Compound of Interest

Compound Name: Ampelopsin F

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Dihydromyricetin (Ampelopsin): A Comprehensive Bioactivity Profile

An In-depth Guide for Researchers and Drug Development Professionals

Dihydromyricetin (DHM), also known as ampelopsin, is a natural flavonoid compound predominantly found in plants of the Ampelopsis genus, such as Ampelopsis grossedentata (vine tea), and in Hovenia dulcis (Japanese raisin tree).^{[1][2][3]} This guide provides a detailed overview of the diverse bioactivities of dihydromyricetin, presenting key experimental findings, methodologies, and associated signaling pathways to support further research and drug development.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data from various studies on the bioactivity of dihydromyricetin.

Table 1: Antioxidant Activity of Dihydromyricetin

Assay Type	Model System	Key Findings	Reference
DPPH Radical Scavenging	In vitro	IC50 values demonstrate potent scavenging activity.	[4]
ABTS Radical Scavenging	In vitro	Similar potent scavenging capacity to DPPH assay.[5]	[5]
Ferric-Reducing Antioxidant Power (FRAP)	In vitro	Significant reducing power, indicating antioxidant potential. [4]	[4]
Lipid Peroxidation Inhibition	β -carotene-linoleic acid model	Effective inhibition of lipid peroxidation.[4]	[4]
Cellular Antioxidant Activity (CAA)	Human liver cancer HepG2 cells	C8-DHM derivative showed better activity (EC50: 35.14 μ mol/L) than DHM (EC50: 226.26 μ mol/L).[5]	[5]
Reactive Oxygen Species (ROS) Reduction	Human umbilical vein endothelial cells (HUVECs)	Pre-treatment with DHM reduced intracellular ROS overproduction.[6]	[6]

Table 2: Anti-inflammatory Activity of Dihydromyricetin

Model System	Key Findings	Reference
LPS-induced RAW264.7 macrophages	Inhibited phosphorylation of NF- κ B, p38, and JNK; suppressed COX-2 and iNOS expression.[7]	[7]
Ovalbumin (OVA)-induced mouse model of asthma	Reduced levels of IL-4, IL-5, and IL-13 in bronchoalveolar lavage fluid; decreased serum OVA-specific IgE and IgG1.[8]	[8]
Patients with non-alcoholic fatty liver disease (NAFLD)	Daily intake of 600 mg of DHM exerted anti-inflammatory effects.[9]	[9]
Ethanol-induced liver injury in mice	Reduced expression of proinflammatory cytokines and chemokines.[10][11]	[10][11]

Table 3: Anticancer Activity of Dihydromyricetin

Cancer Cell Line	Key Findings	Reference
HL60 (Acute promyelocytic leukemia)	Inhibited proliferation and induced apoptosis by downregulating AKT and NF- κ B signaling.[12][13] IC50 not specified.	[12][13]
K562 (Chronic myelogenous leukemia)	Inhibited proliferation and induced apoptosis by downregulating AKT and NF- κ B signaling.[12][13] IC50 not specified.	[12][13]
MDA-MB-231 (Breast cancer)	Inhibited proliferation with an IC50 of 41.07 μ M at 24h.[14]	[14]
MCF-7 (Breast cancer)	Inhibited proliferation with an IC50 of 50.61 μ M at 24h.[14]	[14]
Various cancer cells (breast, liver, ovarian, lung, etc.)	Suppresses growth via modulating various cellular signaling pathways.[15]	[15]

Table 4: Hepatoprotective Activity of Dihydromyricetin

Model System	Key Findings	Reference
Ethanol-fed mice	Reduced liver steatosis, liver triglycerides, and liver injury markers.[10][11]	[10][11]
Patients with NAFLD (Randomized controlled trial)	150 mg DHM twice daily for three months reduced serum ALT, AST, GGT, LDL-c, and apoB.[2]	[2]
Liver ischemia/reperfusion (I/R) injury in mice	Decreased serum aminotransferase activity and inhibited I/R-stimulated apoptosis.[16]	[16]
Emodin-induced hepatotoxicity in L02 cells	Reduced markers of liver cell injury, such as ROS levels and cell apoptosis.[6]	[6]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the bioactivity tables.

1. DPPH Radical Scavenging Assay

- Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.
- Protocol:
 - A solution of DPPH in methanol is prepared.
 - Different concentrations of dihydromyricetin are added to the DPPH solution.
 - The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

- The absorbance is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
- The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.[\[4\]](#)

2. Cell Viability Assay (MTT or CCK-8)

- Principle: These colorimetric assays assess cell metabolic activity. Viable cells with active metabolism convert a tetrazolium salt (MTT or WST-8 in CCK-8) into a colored formazan product.
- Protocol:
 - Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
 - Cells are treated with various concentrations of dihydromyricetin for a specific duration (e.g., 24, 48 hours).
 - The MTT or CCK-8 reagent is added to each well and incubated for a few hours.
 - The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO for MTT).
 - The absorbance is measured at the appropriate wavelength using a microplate reader.
 - Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.[\[14\]](#)

3. Western Blot Analysis

- Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size, transferring them to a membrane, and then probing with antibodies specific to the target protein.
- Protocol:
 - Cells or tissues are lysed to extract total proteins.

- Protein concentration is determined using an assay like the BCA assay.
- Proteins are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
- The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
- The membrane is blocked to prevent non-specific antibody binding.
- The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Bax, Bcl-2, p-AKT).
- After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
- A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or color).
- The signal is captured and quantified.[\[10\]](#)[\[14\]](#)

Signaling Pathways and Mechanisms of Action

Dihydromyricetin exerts its diverse biological effects by modulating multiple signaling pathways.

Anti-inflammatory Signaling

Dihydromyricetin mitigates inflammation primarily through the inhibition of the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-activated protein kinase) signaling pathways.[\[17\]](#) It has been shown to suppress the activation of IKK, which in turn prevents the phosphorylation and subsequent degradation of I κ B α . This keeps NF- κ B sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes like TNF- α , IL-1 β , and IL-6.[\[7\]](#)[\[17\]](#)



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DHM's anti-inflammatory action via NF- κ B pathway inhibition.

Anticancer Signaling

In cancer cells, dihydromyricetin has been shown to induce apoptosis and inhibit proliferation by modulating several key pathways, including the PI3K/AKT and NF- κ B pathways.[12][13] By downregulating the phosphorylation of AKT, a central kinase for cell survival, DHM can trigger the intrinsic apoptotic pathway. This is often characterized by an altered Bax/Bcl-2 ratio, leading to mitochondrial dysfunction, release of cytochrome c, and activation of caspases.[14]

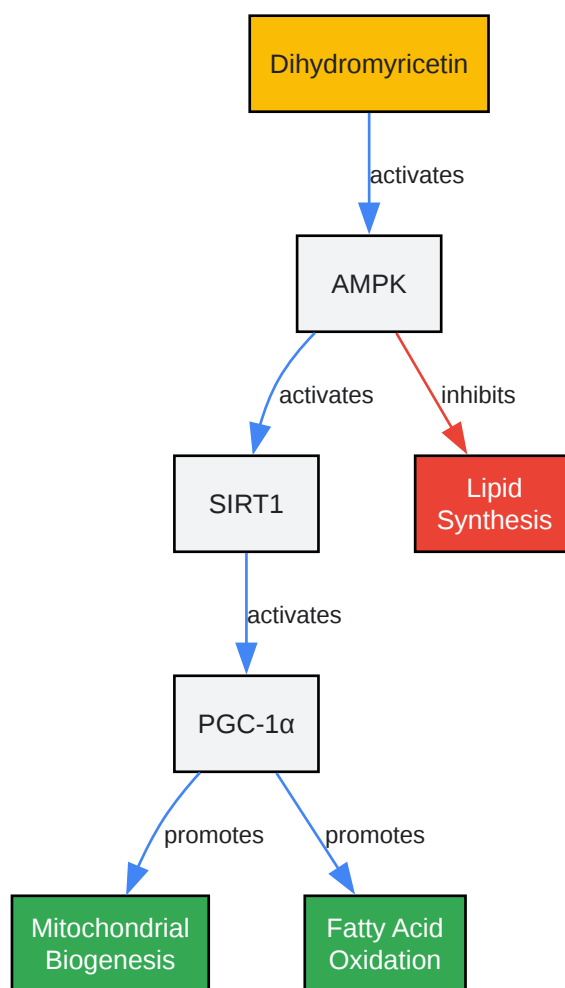


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DHM-induced apoptosis through the PI3K/AKT pathway.

Hepatoprotective and Metabolic Regulation

Dihydromyricetin's protective effects on the liver, particularly in the context of alcohol-induced injury and NAFLD, are linked to the activation of AMPK (AMP-activated protein kinase) and SIRT1 (Sirtuin 1).[18] Activation of the AMPK-SIRT1-PGC-1 α pathway enhances mitochondrial biogenesis and fatty acid oxidation, while inhibiting lipid synthesis, thereby reducing steatosis. [18] DHM also promotes autophagy, a cellular process for degrading damaged components, which is crucial for maintaining liver homeostasis.[7][16]

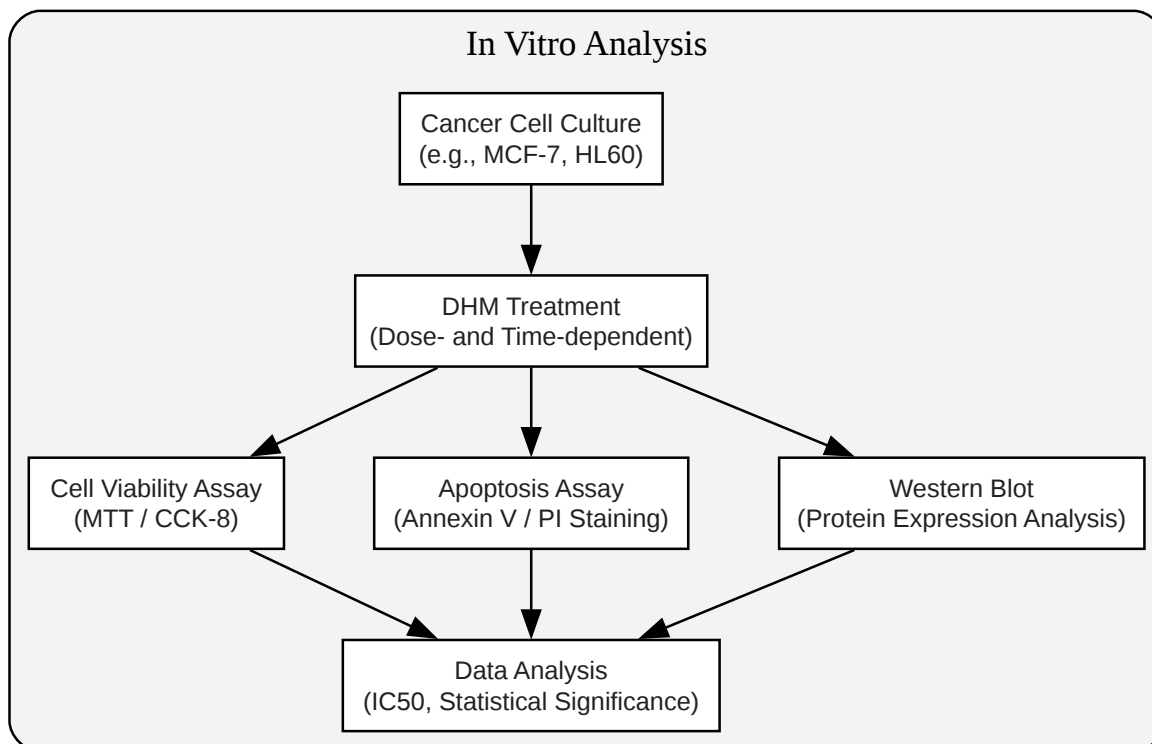


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Hepatoprotective mechanism of DHM via the AMPK/SIRT1 pathway.

Experimental Workflow Example

The following diagram illustrates a general workflow for investigating the anticancer effects of dihydromyricetin in vitro.



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Workflow for in vitro anticancer evaluation of DHM.

In conclusion, dihydromyricetin (ampelopsin) is a pleiotropic flavonoid with well-documented antioxidant, anti-inflammatory, anticancer, and hepatoprotective activities. Its ability to modulate multiple key signaling pathways underscores its potential as a therapeutic agent for a range of diseases. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.

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